Cobalt formate

Description

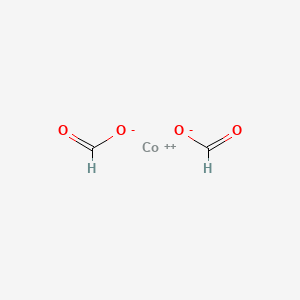

Structure

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Co/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQLIVQUKOIJJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CoO4 | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Cobaltous formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060267 | |

| Record name | Cobaltous formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cobaltous formate is a red crystalline solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit the spread to the environment. It is used to make catalysts for use in chemical manufacture., Dihydrate: Red solid; Soluble in water; [Merck Index] | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Becomes anhydrous at 284.0 °F Decomposes at 175 °C. (USCG, 1999) | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility: 5.030 lb/100 lb at 68 °F /Cobalt(II) formate dihydrate/ | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.13 at 71.6 °F dihydrate (USCG, 1999) - Denser than water; will sink, Red crystals; density: 2.129 g/cu cm at 22 °C; loses two waters at 140 °C; decomposes at 175 °C; soluble in cold water /Cobalt(II) formate dihydrate/ | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red crystalline solid, Red powder | |

CAS No. |

544-18-3 | |

| Record name | COBALTOUS FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2966 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cobaltous formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobaltous formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ADO6Y1TNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cobaltous formate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to Cobalt Formate: Chemical Formula, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and key properties of cobalt formate, with a primary focus on the common dihydrate form, Co(HCOO)₂·2H₂O. The information presented herein is intended to support research and development activities where this compound may be utilized as a catalyst, a precursor for nanomaterials, or in other chemical applications.

Chemical Identity and Physical Properties

This compound is an inorganic compound that exists in both anhydrous and hydrated forms. The dihydrate is the more commonly encountered and stable form under ambient conditions. It presents as a pink or red crystalline solid.[1][2]

Table 1: General Properties of this compound

| Property | Anhydrous this compound | This compound Dihydrate |

| Chemical Formula | Co(HCOO)₂ | Co(HCOO)₂·2H₂O |

| Molar Mass | 148.97 g/mol | 185.00 g/mol |

| Appearance | Red crystalline solid | Pink to red crystalline solid[1][2] |

| Solubility in Water | Soluble | 5.03 g/100 mL at 20 °C |

| Solubility in Alcohol | Insoluble/Slightly soluble[1] | Insoluble |

| Density | 2.13 g/cm³ (20 °C) | ~2.13 g/cm³ |

Molecular Structure

Cobalt(II) formate dihydrate possesses a complex and well-defined three-dimensional structure, categorizing it as a metal-organic framework (MOF).[3] The crystal structure consists of layers of cobalt ions linked by formate bridges.

Within the crystal lattice, there are two distinct coordination environments for the cobalt(II) ions. One cobalt site is octahedrally coordinated to six oxygen atoms from six different formate ligands. The other cobalt site is coordinated to four oxygen atoms from formate ligands and two oxygen atoms from water molecules, also resulting in an octahedral geometry. This arrangement of alternating coordination spheres creates a layered structure.

Table 2: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.67 Å, b = 7.17 Å, c = 9.27 Å |

| β = 97.4° | |

| Coordination Geometry | Octahedral for both Co sites |

Table 3: Selected Bond Lengths in this compound Dihydrate

| Bond | Bond Length (Å) |

| Co-O (formate) | 2.08 - 2.15 |

| Co-O (water) | 2.10 |

| C-O | 1.25 - 1.28 |

Structural Visualization

The following diagram illustrates the coordination environment around a central cobalt ion in the this compound dihydrate structure.

References

Physical and chemical properties of cobalt(II) formate

An In-depth Technical Guide to the Physical and Chemical Properties of Cobalt(II) Formate

Introduction

Cobalt(II) formate, with the chemical formula Co(HCO₂)₂, is an inorganic compound that typically exists as its dihydrate, Co(HCO₂)₂·2H₂O.[1] This reddish-pink crystalline solid is of significant interest to researchers in materials science and catalysis.[1][2] In its dihydrate form, it assembles into a three-dimensional metal-organic framework (MOF) structure.[1] This guide provides a comprehensive overview of the essential physical and chemical properties, crystallographic data, experimental protocols for synthesis and analysis, and key applications of cobalt(II) formate, tailored for researchers, scientists, and professionals in drug development who may utilize cobalt-based materials.

Physical and Chemical Properties

Cobalt(II) formate dihydrate is a stable compound at room temperature but is susceptible to decomposition in high-temperature and humid environments.[3] It is soluble in water but insoluble in alcohol.[1] Its aqueous solutions are acidic, with a pH greater than 7.0, and will react as bases to neutralize acids.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Citations |

| Chemical Formula | Co(HCO₂)₂ (Anhydrous) Co(HCO₂)₂·2H₂O (Dihydrate) | [1] |

| Molar Mass | 148.97 g/mol (Anhydrous) ~185.00 g/mol (Dihydrate) | [1][4] |

| Appearance | Red or pink crystalline solid/powder | [1][3] |

| Density | 2.13 g/cm³ (at 20 °C) | [1][4] |

| Decomposition Point | Becomes anhydrous at 140 °C; decomposes at 175 °C | [4][5] |

| Solubility in Water | 5.03 g/100 mL (at 20 °C) | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| CAS Number | 544-18-3 (Anhydrous) 6424-20-0 (Dihydrate) | [1][4] |

Crystallography

Cobalt(II) formate dihydrate crystallizes in a monoclinic system and is isomorphous with several other divalent transition metal formates, including those of iron, nickel, and zinc.[6] This structural similarity is common in metal-organic frameworks based on simple carboxylates.

Table 2: Crystallographic Data for the Isomorphous Formate Series

| Parameter | Value | Citations |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/n (or P2₁/c) | [6] |

| Z (Formula Units) | 12 | [6] |

Thermal Decomposition

The thermal decomposition of cobalt(II) formate dihydrate is a multi-step process. The compound first loses its two molecules of water of crystallization to form the anhydrous salt. Upon further heating, the anhydrous cobalt(II) formate decomposes. The final product depends on the atmosphere; in an air or oxygen atmosphere, cobalt oxides (e.g., Co₃O₄) are formed, while in an inert atmosphere, metallic cobalt is the final product.

Table 3: Thermal Analysis Data for Cobalt(II) Formate Dihydrate

| Decomposition Step | Temperature Range (°C) | Theoretical Weight Loss (%) | Experimental Weight Loss (%) | Final Product |

| Dehydration: Co(HCO₂)₂·2H₂O → Co(HCO₂)₂ + 2H₂O | ~100 - 170 | ~19.5% | Not Available | Co(HCO₂)₂ |

| Decomposition (in Air): 3Co(HCO₂)₂ + 2O₂ → Co₃O₄ + ... | > 175 | Variable | Not Available | Co₃O₄ |

Note: Theoretical weight loss for dehydration is calculated based on molar masses.

The thermal decomposition pathway in an oxidizing atmosphere is visualized below.

Figure 1: Thermal decomposition pathway of Cobalt(II) Formate Dihydrate in air.

Spectroscopic Properties

Spectroscopic analysis is critical for the characterization of cobalt(II) formate. Infrared spectroscopy confirms the presence of formate and water ligands, while UV-Visible spectroscopy provides information about the electronic environment of the Co(II) ion.

Table 4: Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment | Citations |

| FTIR Spectroscopy | ~3400 (broad) | O-H stretching of water molecules | [7] |

| ~1557 | Asymmetric stretching of carboxylate (COO⁻) | [2] | |

| ~1353 | Symmetric stretching of carboxylate (COO⁻) | [2] | |

| UV-Visible (Aqueous) | ~510 - 540 nm | d-d transition for [Co(H₂O)₆]²⁺ (octahedral) |

Note: In aqueous solution, cobalt(II) formate dissociates to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink color to the solution.

Experimental Protocols

Protocol for Synthesis via Neutralization

This protocol describes a common laboratory method for synthesizing cobalt(II) formate dihydrate by neutralizing cobalt(II) carbonate with formic acid.[4]

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Formic acid (HCOOH), ~85% aqueous solution

-

Deionized water

-

Ethanol

Procedure:

-

In a fume hood, prepare a slurry of cobalt(II) carbonate in a minimal amount of deionized water in a beaker with a magnetic stir bar.

-

Slowly, and with continuous stirring, add formic acid dropwise to the slurry. Carbon dioxide gas will evolve. Continue adding acid until all the solid has dissolved and effervescence ceases, resulting in a clear pink/red solution.

-

Reaction: CoCO₃(s) + 2HCOOH(aq) → Co(HCO₂)₂(aq) + H₂O(l) + CO₂(g)

-

-

Gently heat the solution to approximately 80°C for 10-15 minutes to ensure the reaction is complete and to drive off excess CO₂.[4]

-

Allow the solution to cool slowly to room temperature. Pink crystals of cobalt(II) formate dihydrate will precipitate. For improved yield, the solution can be further cooled in an ice bath.

-

Isolate the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter paper with a small amount of cold deionized water, followed by a wash with ethanol to facilitate drying.

-

Dry the crystals in a desiccator over a drying agent or in a low-temperature oven (e.g., 50-60°C) to a constant weight.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for analyzing the thermal decomposition of a synthesized sample.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh approximately 5-10 mg of the dried cobalt(II) formate dihydrate sample into a TGA crucible (typically alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative decomposition) at a constant flow rate (e.g., 50-100 mL/min).

-

Program the instrument to heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the temperatures of decomposition events and the percentage weight loss for each step.

The general workflow for synthesizing and characterizing cobalt(II) formate is shown below.

References

- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. COBALT FORMATE|lookchem [lookchem.com]

- 5. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aoc.kit.edu [aoc.kit.edu]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Cobalt Formate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for cobalt formate dihydrate (Co(HCOO)₂·2H₂O), a compound of interest in catalysis, materials science, and as a precursor in various chemical manufacturing processes. This document details established experimental protocols, presents quantitative data for comparison, and includes workflow visualizations to aid in the practical application of these methods.

Core Synthesis Methodologies

The synthesis of this compound dihydrate is most commonly achieved through the reaction of a cobalt(II) salt with formic acid. The choice of the cobalt precursor can influence reaction conditions, yield, and purity of the final product. The two principal methods detailed below utilize cobalt(II) carbonate and cobalt(II) nitrate as starting materials.

Method 1: Synthesis from Cobalt(II) Carbonate and Formic Acid

This is a widely employed and straightforward method that relies on the acid-base reaction between cobalt(II) carbonate and formic acid. The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reactant Addition: To the flask, add cobalt(II) carbonate (1.0 eq). Slowly add a stoichiometric amount (2.0 eq) of aqueous formic acid (e.g., 88% solution) to the cobalt carbonate while stirring. The addition should be controlled to manage the effervescence of carbon dioxide.

-

Reaction Conditions: Once the addition is complete, heat the reaction mixture to 80-100°C with continuous stirring. Maintain this temperature for a period of 10 minutes to 2 hours to ensure the reaction goes to completion.[1] The solution will typically turn from a suspension to a clear pink or red solution.

-

Crystallization: After the reaction period, allow the solution to cool to room temperature. Pink crystals of this compound dihydrate will precipitate out of the solution. For enhanced precipitation, the flask can be placed in an ice bath.

-

Isolation and Purification: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold deionized water, followed by a wash with a solvent in which this compound is insoluble, such as ethanol, to facilitate drying.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below 140°C to prevent dehydration of the product.[2]

Method 2: Synthesis from Cobalt(II) Nitrate and Formic Acid

This method utilizes a soluble cobalt(II) salt, cobalt(II) nitrate, which reacts with formic acid. This approach avoids the handling of a solid reactant in suspension.

Experimental Protocol:

-

Reaction Setup: In a fume hood, place a beaker or flask with a magnetic stirrer.

-

Reactant Addition: Dissolve cobalt(II) nitrate hexahydrate (1.0 eq) in a minimal amount of deionized water. In a separate container, prepare a solution of formic acid (2.0 eq).

-

Reaction: Slowly add the formic acid solution to the cobalt nitrate solution with vigorous stirring.

-

Solvent-Assisted Precipitation/Crystallization: In some variations of this method, the addition of a co-solvent like methanol or dimethylformamide, followed by heating (e.g., to 100°C for 24 hours), can be used to induce crystallization and potentially form metal-organic framework structures.[3] For the synthesis of the simple dihydrate, slow evaporation of the aqueous solution at room temperature or gentle heating can yield the crystalline product.

-

Isolation and Purification: Collect the resulting pink crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with ethanol.

-

Drying: Dry the product in a vacuum oven at a temperature below 140°C.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described synthesis methods, providing a basis for comparison.

| Parameter | Method 1: Cobalt(II) Carbonate | Method 2: Cobalt(II) Nitrate |

| Starting Materials | Cobalt(II) Carbonate, Formic Acid | Cobalt(II) Nitrate Hexahydrate, Formic Acid |

| Reaction Temperature | 80-100°C | Room Temperature to 100°C |

| Reaction Time | 10 minutes - 2 hours | Variable (can be up to 24 hours) |

| Reported Yield | ~85%[1] | Not consistently reported for the dihydrate form |

| Purity | Typically high, can be purified by recrystallization | Dependent on crystallization conditions |

| Byproducts | Carbon Dioxide, Water | Nitric Acid (in solution) |

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound dihydrate from a cobalt(II) salt and formic acid.

Caption: General experimental workflow for this compound dihydrate synthesis.

References

An In-depth Technical Guide to Cobalt(II) Formate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of cobalt(II) formate, covering its chemical identifiers, physicochemical properties, synthesis protocols, and key applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science, with a focus on delivering precise data and actionable methodologies.

Core Chemical Identifiers

Cobalt(II) formate is an inorganic compound that exists in both anhydrous and hydrated forms. The dihydrate is the more common form. Distinguishing between these two forms is crucial for scientific and industrial applications, and their primary identifiers are summarized below.

| Identifier | Cobalt(II) Formate (Anhydrous) | Cobalt(II) Formate (Dihydrate) |

| CAS Number | 544-18-3[1][2] | 6424-20-0[3][4][5] |

| IUPAC Name | cobalt(2+) diformate[2][6] | cobalt;formic acid;dihydrate[7] |

| PubChem CID | 10998[1][2] | 91886430[7] |

| EC Number | 208-862-4[1] | N/A |

| UNII | 3ADO6Y1TNZ[1][2] | PD15N9CBUL[8] |

| InChI | InChI=1S/2CH2O2.Co/c22-1-3;/h21H,(H,2,3);/q;;+2/p-2[1][2] | InChI=1S/2CH2O2.Co.2H2O/c22-1-3;;;/h21H,(H,2,3);;2*1H2[7] |

| InChIKey | PFQLIVQUKOIJJD-UHFFFAOYSA-L[1][2] | GURJXSQVJCOKSI-UHFFFAOYSA-N[7] |

| SMILES | C(=O)[O-].C(=O)[O-].[Co+2][1][2] | C(=O)O.C(=O)O.O.O.[Co][7] |

| Synonyms | Cobaltous formate, Cobalt diformate, Formic acid cobalt(2+) salt[2][6][9] | Cobalt(II) formate dihydrate, Cobaltous formate dihydrate[3][4] |

Physicochemical Properties

The physical and chemical properties of both the anhydrous and dihydrate forms of cobalt(II) formate are presented below. These properties are critical for handling, storage, and application of the compound.

| Property | Cobalt(II) Formate (Anhydrous) | Cobalt(II) Formate (Dihydrate) |

| Molecular Formula | C₂H₂CoO₄ or Co(HCOO)₂[1] | C₂H₆CoO₆ or Co(HCOO)₂·2H₂O |

| Molar Mass | 148.97 g/mol [1] | 184.999 g/mol |

| Appearance | Red crystalline solid[1][2] | Red or pink crystalline powder[3] |

| Density | 2.13 g/cm³ (20 °C)[1] | 2.129 g/cm³ (22 °C)[2] |

| Melting Point | 175 °C (decomposes)[1][2] | 140 °C (decomposes)[2][3] |

| Solubility in Water | 5.03 g/100 mL (20 °C)[1] | 5.03 g/100 mL (20 °C)[2] |

| Solubility in Other Solvents | Insoluble in alcohol[1][2] | Insoluble in ethanol |

Experimental Protocols

Synthesis of Cobalt(II) Formate Dihydrate via Precipitation

This protocol details a common laboratory-scale synthesis of cobalt(II) formate dihydrate through a precipitation reaction between a soluble cobalt(II) salt and formic acid.

Materials:

-

Cobalt(II) carbonate (CoCO₃) or Cobalt(II) hydroxide (Co(OH)₂)

-

Formic acid (HCOOH), ~88% solution

-

Deionized water

-

Ethanol

-

Beakers

-

Stirring hot plate

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, suspend a stoichiometric amount of cobalt(II) carbonate or hydroxide in a minimal amount of deionized water in a beaker with a magnetic stirrer.

-

Acid Addition: While stirring vigorously, slowly add a slight excess of formic acid solution dropwise to the cobalt salt suspension. The reaction is exothermic and will produce carbon dioxide gas if cobalt carbonate is used. Control the rate of addition to prevent excessive foaming.

-

Reaction with carbonate: CoCO₃(s) + 2HCOOH(aq) → Co(HCOO)₂(aq) + H₂O(l) + CO₂(g)

-

Reaction with hydroxide: Co(OH)₂(s) + 2HCOOH(aq) → Co(HCOO)₂(aq) + 2H₂O(l)

-

-

Heating and Concentration: Gently heat the resulting pink solution to approximately 80-90°C with continuous stirring for 1-2 hours to ensure the reaction goes to completion. Continue heating to concentrate the solution until signs of crystallization (e.g., formation of a crystalline film on the surface) are observed upon cooling a small sample.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield of the crystalline product.

-

Isolation: Collect the precipitated red crystals of cobalt(II) formate dihydrate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the final product in a drying oven at a temperature below 100°C or in a desiccator under vacuum to obtain the pure cobalt(II) formate dihydrate.

Applications and Signaling Pathways

Cobalt(II) formate serves as a precursor in the synthesis of various materials and catalysts. A significant application is its use in the preparation of cobalt-based catalysts for processes such as CO₂ hydrogenation and Fischer-Tropsch synthesis. The thermal decomposition of cobalt(II) formate can yield metallic cobalt nanoparticles, which are catalytically active.

Logical Workflow for Catalyst Preparation from Cobalt(II) Formate

The following diagram illustrates the logical workflow from cobalt(II) formate to the generation of catalytically active cobalt species.

References

- 1. Cobalt(II) formate - Wikipedia [en.wikipedia.org]

- 2. Cobaltous formate | C2H2CoO4 | CID 10998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. harrellindustries.com [harrellindustries.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Cobalt formate dihydrate | C2H8CoO6 | CID 91886430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6424-20-0 [chemicalbook.com]

- 9. COBALTOUS FORMATE [drugfuture.com]

The Crystalline Architecture of Cobalt Formate MOFs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of cobalt formate metal-organic frameworks (MOFs). This compound MOFs, a subgroup of coordination polymers, are of significant interest due to their unique structural features and potential applications in catalysis, gas storage, and as precursors for functional materials. This document details the crystallographic parameters, synthesis methodologies, and key characterization techniques for these materials, with a focus on providing a comprehensive resource for researchers in materials science and drug development.

Crystal Structure of this compound Dihydrate

The most well-characterized this compound MOF is cobalt(II) formate dihydrate, with the chemical formula Co(HCOO)₂·2H₂O. This compound forms a three-dimensional coordination polymer.

The crystal structure of this compound dihydrate has been determined by single-crystal X-ray diffraction to be monoclinic with the space group P2₁/c[1]. The asymmetric unit of the crystal contains two independent cobalt atoms, two formate ions, and two water molecules[1]. Each cobalt atom is octahedrally coordinated to six oxygen atoms.

One of the cobalt ions is coordinated exclusively by oxygen atoms from six different formate ligands. The other cobalt ion is coordinated by four water molecules and oxygen atoms from two formate ions[1]. These distinct octahedral environments are bridged by formate ions and hydrogen bonds, creating a dense 3D polymeric network[1].

Crystallographic Data

The crystallographic data for this compound dihydrate and a series of related hierarchical this compound frameworks are summarized in the table below. This allows for a comparative analysis of their structural parameters.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Co(HCOO)₂·2H₂O | C₂H₆CoO₆ | Monoclinic | P2₁/c | 8.680(2) | 7.160(2) | 9.272(2) | 90 | 97.43(2) | 90 | 571.4(3) |

| bnCo | C₁₀H₂₀CoN₂O₁₂ | Trigonal | P31c | 8.5322(2) | 8.5322(2) | 13.3228(3) | 90 | 90 | 120 | 839.94(3) |

| dptaCo | C₁₁H₂₃CoN₃O₁₂ | Rhombohedral | R3c | 8.4069(2) | 8.4069(2) | 61.921(3) | 90 | 90 | 120 | 3790.0(2) |

| tptaCo | C₁₂H₂₆CoN₄O₁₂ | Trigonal | P31c | 8.3617(1) | 8.3617(1) | 28.3983(5) | 90 | 90 | 120 | 1719.52(4) |

Table 1: Crystallographic data for this compound dihydrate and related hierarchical this compound frameworks.

Bond Lengths, Angles, and Porosity

The porosity of this compound MOFs is a critical parameter for applications such as gas storage and catalysis. The BET surface area and pore size distribution provide quantitative measures of this property.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |

| This compound MOF (general) | 418.854 | 0.148 | - |

| Co-MOF (from another study) | - | - | < 2 |

| Co/BDC MOF | - | - | Mesoporous |

Table 2: Porosity data for selected cobalt-based MOFs. Note that data for specifically formate-based MOFs is limited and data from other cobalt MOFs are included for context.

Experimental Protocols

The synthesis and characterization of this compound MOFs involve several key experimental techniques. Detailed methodologies are crucial for reproducibility and for understanding the structure-property relationships.

Synthesis of this compound Dihydrate MOF

A common method for synthesizing this compound MOFs is through hydrothermal or solvothermal techniques. These methods involve the reaction of a cobalt salt with a source of formate in a sealed vessel under elevated temperature and pressure.

A unique synthesis method for this compound dihydrate involves the in-situ generation of the formate ligand from the decomposition of dimethylformamide (DMF)[1].

Hydrothermal/Solvothermal Synthesis Workflow

Caption: Hydrothermal/Solvothermal synthesis workflow for this compound MOF.

Characterization Techniques

PXRD is a fundamental technique used to confirm the crystalline phase and purity of the synthesized MOF.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Sample Preparation: A finely ground powder of the this compound MOF is mounted on a sample holder.

-

Data Collection: The diffraction pattern is typically collected over a 2θ range of 5-50° with a step size of 0.02°.

-

Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or from crystallographic databases to confirm the structure and phase purity.

TGA is employed to study the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum pan.

-

Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Interpretation: The weight loss at different temperatures corresponds to the removal of solvent molecules and the decomposition of the organic linker, providing information about the thermal stability of the MOF.

Visualization of the Cobalt Coordination Environment

The local coordination environment of the cobalt ions is a defining feature of the this compound MOF crystal structure. The following diagram illustrates the octahedral coordination of the two independent cobalt centers in this compound dihydrate.

Caption: Octahedral coordination of the two cobalt centers in this compound dihydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound MOFs, with a primary focus on this compound dihydrate. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers working with these materials. The understanding of the synthesis-structure-property relationships is fundamental for the rational design of new this compound MOFs with tailored properties for various applications, including those in the pharmaceutical and drug development sectors where porous and biocompatible materials are of increasing importance. Further research into the synthesis of new this compound frameworks and a more detailed characterization of their properties will continue to expand the potential of this interesting class of materials.

References

Solubility Profile of Cobalt Formate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of cobalt(II) formate in water and various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual representations of experimental workflows and key solubility factors. The information compiled is intended to serve as a foundational resource for applications involving cobalt formate, such as in catalysis, materials science, and chemical synthesis.

Introduction

Cobalt(II) formate, with the chemical formula Co(HCOO)₂, is an inorganic compound that typically exists as a dihydrate (Co(HCOO)₂·2H₂O). It presents as a red crystalline solid and is a key precursor in the synthesis of various cobalt-based materials and catalysts.[1] A thorough understanding of its solubility in different solvent systems is critical for its application in solution-based processes, including reaction chemistry, purification, and materials formulation. This guide summarizes the current state of knowledge on the solubility of this compound, providing both quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of cobalt(II) formate is significantly dependent on the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water.

Solubility in Water

Cobalt(II) formate dihydrate is soluble in water.[1][2][3] The solubility increases with temperature, as detailed in Table 1. A specific solubility value at 20 °C is also widely reported.

Table 1: Temperature Dependence of Cobalt(II) Formate Dihydrate Solubility in Water

| Temperature (°C) | Mass Fraction (%) | Molarity (mol/kg) |

| 10 | 2.03 | 0.139 |

| 15 | 2.18 | 0.150 |

| 20 | 2.34 | 0.161 |

| 25 | 2.44 | 0.168 |

| 30 | 2.55 | 0.176 |

| 35 | 2.69 | 0.186 |

| 40 | 2.85 | 0.197 |

| 45 | 3.05 | 0.211 |

| 50 | 3.33 | 0.231 |

| 55 | 3.41 | 0.237 |

| 60 | 3.59 | 0.250 |

| 65 | 3.79 | 0.264 |

| 70 | 4.02 | 0.281 |

| 75 | 4.19 | 0.294 |

| 80 | 4.28 | 0.300 |

| Data sourced from the IUPAC-NIST Solubility Database. |

At 20 °C (68 °F), the solubility of cobalt(II) formate dihydrate is also reported as 5.03 g per 100 mL of water.[1][2]

Solubility in Organic Solvents

Quantitative data on the solubility of cobalt(II) formate in organic solvents is scarce in the literature. The available information is primarily qualitative and, in some cases, contradictory.

Table 2: Qualitative Solubility of Cobalt(II) Formate in Organic Solvents

| Solvent | Reported Solubility | Source(s) |

| Alcohol | Insoluble / Almost insoluble | [2][3] |

| Alcohol Solvents | Soluble | |

| Ethanol | Insoluble | [2] |

| Methanol | No quantitative data found | Mentioned as a solvent in a synthesis mixture[1] |

| Dimethylformamide (DMF) | No quantitative data found | Mentioned as a solvent in a synthesis mixture[1] |

The conflicting reports on solubility in "alcohol" versus "alcohol solvents" may arise from differences in experimental conditions, the specific alcohol used, or the hydration state of the this compound. The use of methanol and DMF in a synthesis mixture suggests at least partial solubility in these solvents, though quantitative measurements are not publicly available.[1] Further experimental investigation is required to definitively quantify the solubility of this compound in these and other organic solvents.

Experimental Protocols for Solubility Determination

The following protocols are detailed methodologies for determining the solubility of this compound, based on established methods for metal salts.

Isothermal Equilibrium Method

This method involves establishing a saturated solution at a constant temperature and then determining the concentration of the solute.

Protocol:

-

Sample Preparation: Add an excess amount of cobalt(II) formate dihydrate to a known volume of the desired solvent (e.g., deionized water, ethanol) in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a thermostatted shaker bath is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant liquid using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Concentration Analysis: Determine the concentration of cobalt in the saturated solution using a suitable analytical technique.

-

Complexometric Titration: A common method involves the titration of the cobalt(II) solution with a standardized EDTA solution using an appropriate indicator, such as Xylenol Orange, at a buffered pH (e.g., 5.5-6.0).

-

Spectrophotometry: The concentration can also be determined by measuring the absorbance of the solution at a specific wavelength using UV-Vis spectrophotometry and comparing it to a calibration curve.

-

Gravimetric Analysis: Evaporate a known volume of the saturated solution to dryness and weigh the remaining solid residue.

-

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL, g/100 g solvent, or mol/kg solvent.

Method of Isothermal Decrease of Supersaturation

This method is particularly useful for systems where equilibrium is approached slowly.

Protocol:

-

Preparation of Supersaturated Solution: Prepare a solution of this compound at a temperature higher than the target temperature to achieve a supersaturated state.

-

Cooling and Equilibration: Slowly cool the solution to the target temperature while stirring continuously. The excess solute will precipitate out. Continue stirring at the target temperature for an extended period (e.g., 15-20 hours) to allow the system to reach equilibrium from a state of supersaturation.

-

Sample Collection and Analysis: Follow steps 3-5 of the Isothermal Equilibrium Method to collect and analyze the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Factors Affecting Solubility

The solubility of this compound is influenced by several key factors, as depicted in the diagram below.

Caption: Key factors influencing this compound solubility.

Conclusion

This technical guide has summarized the available solubility data for cobalt(II) formate in water and organic solvents, and provided detailed experimental protocols for its determination. While the aqueous solubility is well-documented, there is a clear need for further quantitative studies on its solubility in a broader range of organic solvents to support its diverse applications. The methodologies and diagrams presented herein provide a solid foundation for researchers and professionals working with this important cobalt compound.

References

An In-Depth Technical Guide to the Thermal Decomposition of Cobalt Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of cobalt formate, focusing on its decomposition temperature, products, and the experimental methodologies used for its characterization. This information is critical for professionals in materials science and catalysis where cobalt-based materials are frequently synthesized via the thermal degradation of precursors like this compound.

Thermal Decomposition Profile of this compound

Cobalt(II) formate, typically available as a dihydrate (Co(HCOO)₂·2H₂O), is a pinkish-red crystalline solid. Its thermal decomposition is a multi-step process that is highly dependent on the surrounding atmosphere. The decomposition begins with dehydration, followed by the breakdown of the anhydrous salt into various solid and gaseous products.

Decomposition in an Inert Atmosphere

Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound dihydrate proceeds through two primary stages. The first stage involves the loss of water molecules to form anhydrous this compound. The second stage is the decomposition of the anhydrous salt to primarily yield metallic cobalt.

Decomposition in an Oxidative Atmosphere

In the presence of an oxidative atmosphere, such as air, the decomposition pathway is altered after the initial dehydration step. Instead of forming metallic cobalt, the anhydrous this compound decomposes to form cobalt oxides. The specific oxide formed (CoO or Co₃O₄) can depend on the temperature and oxygen concentration.

The following table summarizes the key thermal decomposition data for cobalt(II) formate dihydrate.

| Property | Value | Atmosphere | Source |

| Dehydration Temperature | 140 °C | Not specified | |

| Decomposition Temperature (Anhydrous) | 175 °C | Not specified | [1][2] |

| Final Solid Product | Metallic Cobalt | Inert | |

| Final Solid Products | Cobalt Oxides (CoO, Co₃O₄) | Oxidative/Inert (in hydrocarbon oil) | [3] |

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative information about mass changes and heat flow as a function of temperature.

Representative TGA/DSC Experimental Protocol

This protocol is a general guideline for the thermal analysis of cobalt(II) formate dihydrate.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of cobalt(II) formate dihydrate powder into an alumina or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Hold the sample at the final temperature for a short period (e.g., 10 minutes) to ensure the completion of all reactions.

-

-

Data Acquisition and Analysis:

-

Continuously record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and completion temperatures of mass loss events and the percentage mass loss for each step.

-

Analyze the DSC curve to identify endothermic and exothermic events corresponding to phase transitions and decomposition.

-

Visualizing the Decomposition Process and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway of this compound and the experimental workflow for its analysis.

References

From Ancient Hues to Modern Therapeutics: An In-depth Technical Guide to the History and Discovery of Cobalt Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cobalt, a transition metal with a rich and storied past, has journeyed from its use in ancient pigments to its indispensable role in modern technology and medicine. This guide provides a comprehensive technical overview of the history and discovery of cobalt compounds, with a focus on key scientific milestones, the evolution of their applications, and the detailed methodologies behind their development. From the isolation of the element to the synthesis of complex therapeutic agents, we explore the scientific underpinnings of cobalt's enduring importance.

The Discovery of a New Element and its Early Compounds

The history of cobalt compounds predates the discovery of the element itself. For millennia, artisans unknowingly used cobalt-containing minerals to impart a brilliant blue color to glass and ceramics.[1][2] Egyptian and Persian artifacts dating back to the 3rd millennium BCE contain cobalt-based pigments.[1] The name "cobalt" originates from the German word "kobold," meaning "goblin," a term used by medieval miners who found that certain ores not only failed to yield valuable metals but also released toxic arsenic-containing fumes upon smelting.[1][3]

It was not until the 18th century that the Swedish chemist Georg Brandt scientifically investigated these "goblin" ores. In 1735, Brandt successfully isolated a previously unknown metal, which he named cobalt.[4][5] He demonstrated that it was this new element, and not bismuth as previously believed, that was responsible for the characteristic blue color of certain glasses.[3][4] This marked the first discovery of a metal that was not known in ancient times.[4]

Early Pigments: Cobalt Blue and Cobalt Green

Following Brandt's discovery, chemists began to systematically investigate and synthesize new cobalt compounds. The late 18th and early 19th centuries saw the development of iconic pigments that revolutionized the art world.

In 1802, the French chemist Louis Jacques Thénard synthesized a highly stable and vibrant blue pigment by heating cobalt oxide and aluminum oxide.[6] This compound, cobalt aluminate (CoAl₂O₄), became known as cobalt blue and was lauded for its brilliance and permanence, finding favor with artists like J.M.W. Turner and Vincent van Gogh.[7]

The synthesis of cobalt green (a mixture of cobalt(II) oxide and zinc oxide) is credited to the Swedish chemist Sven Rinman around 1780. These early cobalt pigments were prized for their stability and were significant improvements over previously available colorants.

Experimental Protocol: Synthesis of Cobalt Blue (Thénard's Blue) - A Representative Historical Method

A common 19th-century laboratory preparation of cobalt blue involved the following steps:

-

Precipitation: An aqueous solution of a cobalt salt (e.g., cobalt(II) nitrate or cobalt(II) chloride) is mixed with a solution of an aluminum salt (e.g., aluminum sulfate or aluminum chloride).

-

Addition of a Precipitating Agent: A solution of sodium carbonate or sodium hydroxide is added to the mixture to co-precipitate cobalt and aluminum hydroxides or carbonates.

-

Washing and Drying: The resulting precipitate is thoroughly washed with water to remove soluble impurities and then dried.

-

Calcination: The dried powder is placed in a crucible and heated strongly in a furnace at temperatures ranging from 1000 to 1200 °C. During this process, the hydroxides/carbonates decompose to form cobalt aluminate (CoAl₂O₄).

-

Grinding and Purification: After cooling, the resulting blue mass is ground into a fine powder. Any unreacted oxides can be removed by washing with appropriate acids.

A simplified modern laboratory adaptation of this synthesis is as follows:

-

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Aluminum chloride hexahydrate (AlCl₃·6H₂O), mortar and pestle, heat-resistant test tube, Bunsen burner.

-

Procedure:

-

Add 0.2379 g of cobalt(II) chloride hexahydrate and 0.9654 g of aluminum chloride hexahydrate to a mortar.[8]

-

Gently grind the two salts together with a pestle.[8]

-

Transfer the mixture to a heat-resistant test tube.

-

Heat the test tube over a Bunsen burner for 3-5 minutes.[8] The mixture will turn a vibrant blue as cobalt aluminate is formed.

-

Table 1: Early Cobalt Pigments

| Pigment Name | Chemical Composition (Typical) | Year of Discovery | Discoverer(s) | Key Properties |

| Smalt | Potassium cobalt silicate | Ancient (used for centuries) | Unknown | Deep blue, glassy, somewhat transparent |

| Cobalt Green | Cobalt(II) oxide-zinc oxide solid solution (Co,Zn)O | c. 1780 | Sven Rinman | Green, stable, good hiding power |

| Cobalt Blue | Cobalt aluminate (CoAl₂O₄) | 1802 | Louis Jacques Thénard | Intense blue, highly stable, lightfast |

The Rise of Cobalt in Metallurgy: Stellite and High-Performance Alloys

The early 20th century marked a new era for cobalt compounds with the pioneering work of American metallurgist Elwood Haynes. Seeking a corrosion-resistant alloy for cutlery, Haynes systematically investigated combinations of cobalt, chromium, tungsten, and molybdenum.[9][10] This research led to the invention of a family of alloys he named "Stellite," derived from the Latin word "stella" for star, owing to their brilliant, star-like luster.[9][10]

The first patent for a Stellite-type alloy was issued in 1907.[11] These alloys, characterized by a cobalt-chromium matrix containing hard carbide precipitates, exhibited exceptional wear resistance, hardness, and strength at high temperatures.[9][10] The development of Stellite alloys was a significant milestone, establishing cobalt as a critical component in high-performance materials.

Table 2: Composition and Properties of an Early Stellite Alloy (Representative)

| Element | Composition (wt%) |

| Cobalt | 40 - 50 |

| Chromium | 25 - 30 |

| Tungsten | 15 - 20 |

| Carbon | 1.5 - 2.5 |

Note: The exact compositions of early Stellite alloys varied. This table represents a typical formulation from the early 20th century.

Properties:

-

High hardness (retained at elevated temperatures)

-

Excellent wear and abrasion resistance

-

Good corrosion resistance

Experimental Workflow: Development of Stellite Alloys

The discovery of Stellite alloys followed a logical progression of metallurgical experimentation.

References

- 1. A Comparison of In Vitro Studies between Cobalt(III) and Copper(II) Complexes with Thiosemicarbazone Ligands to Treat Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. prezi.com [prezi.com]

- 9. researchgate.net [researchgate.net]

- 10. One pot synthesis of two cobalt( iii ) Schiff base complexes with chelating pyridyltetrazolate and exploration of their bio-relevant catalytic activit ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03035A [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

A Technical Guide to the Basic Chemical Reactions of Cobalt Formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) formate, Co(HCOO)₂, is a versatile inorganic compound that typically exists as a red crystalline dihydrate, Co(HCOO)₂·2H₂O.[1][2] Its unique chemical properties make it a compound of significant interest in catalysis, materials science, and as a precursor for synthesizing cobalt-based materials. This technical guide provides an in-depth overview of the core chemical reactions of cobalt formate, including its synthesis, thermal decomposition, and its role in modern electrocatalysis. Detailed experimental protocols, quantitative data, and process diagrams are presented to serve as a comprehensive resource for scientific professionals.

Physical and Chemical Properties

This compound is a red crystalline solid that is soluble in water but insoluble in alcohol.[1] The dihydrate is the most common form, which loses its water of crystallization upon heating.[3] Its solutions are known to be weakly basic.

Table 1: Quantitative Properties of Cobalt(II) Formate

| Property | Value | Conditions |

| Molar Mass | 148.97 g/mol (anhydrous)[1] | - |

| 185.01 g/mol (dihydrate)[2][4] | - | |

| Appearance | Red crystalline solid[1] | Standard Temperature and Pressure |

| Density | 2.13 g/cm³[1] | 20 °C |

| Solubility in Water | 5.03 g/100 mL[1] | 20 °C |

| Decomposition Temp. | 175 °C[1] | - |

Synthesis of Cobalt(II) Formate Dihydrate

The most straightforward synthesis of cobalt(II) formate dihydrate involves the reaction of a cobalt(II) salt, typically cobalt(II) carbonate, with formic acid. This acid-base neutralization reaction is efficient and yields the dihydrate product upon precipitation.

Experimental Protocol: Synthesis via Neutralization

-

Reagents and Equipment:

-

Cobalt(II) carbonate (CoCO₃)

-

Formic acid (HCOOH), ~85% aqueous solution

-

Deionized water

-

Ethanol

-

Magnetic stirrer with heating plate, beakers, filtration apparatus (e.g., Büchner funnel)

-

-

Procedure: a. In a well-ventilated fume hood, prepare a dilute aqueous solution of formic acid. b. Slowly add stoichiometric amounts of cobalt(II) carbonate powder to the formic acid solution while stirring continuously. Effervescence (release of CO₂) will be observed. c. Continue stirring and gently heat the solution to approximately 80 °C for 10-15 minutes to ensure the reaction goes to completion.[5] d. Once the reaction is complete, allow the pink/red solution to cool to room temperature. e. Induce precipitation of cobalt(II) formate dihydrate by slowly adding ethanol to the solution while stirring.[5] f. Collect the resulting red crystalline precipitate by vacuum filtration. g. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material. h. Dry the product in a desiccator or a vacuum oven at a low temperature (< 50 °C) to obtain pure cobalt(II) formate dihydrate.

Synthesis Workflow Diagram

References

Cobalt Formate as a Metal-Organic Framework: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Principles and Applications for Researchers, Scientists, and Drug Development Professionals

The field of metal-organic frameworks (MOFs) has garnered significant attention for its potential to revolutionize drug delivery systems. Among the vast array of MOFs, cobalt-based frameworks offer unique properties owing to the versatile coordination chemistry and redox activity of cobalt. This technical guide focuses on cobalt formate, a foundational member of the cobalt-based MOF family. While research into its specific applications in drug delivery is an emerging area, this document provides a comprehensive overview of its synthesis, structure, and properties, alongside a broader examination of well-studied cobalt-based MOFs as drug delivery vehicles. This guide aims to equip researchers with the fundamental knowledge and experimental insights necessary to explore the potential of this compound and related materials in therapeutic applications.

Introduction to Cobalt-Based MOFs in Drug Delivery

Metal-organic frameworks are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high porosity, large surface area, tunable pore size, and the potential for surface functionalization make them ideal candidates for hosting and delivering therapeutic agents.[1][2] Cobalt-based MOFs, in particular, have been explored for various biomedical applications due to the biocompatibility of certain cobalt concentrations and the potential for stimuli-responsive behavior.[3]

While complex cobalt MOFs with tailored linkers have been the focus of most drug delivery research, simpler structures like this compound offer a valuable starting point for understanding fundamental structure-property relationships. Cobalt(II) formate typically exists as a dihydrate (Co(HCOO)₂·2H₂O) and forms a three-dimensional framework structure.[4] Its synthesis is often straightforward, making it an attractive model system.[4][5]

Physicochemical Properties of Cobalt-Based MOFs

The drug loading and release capabilities of MOFs are intrinsically linked to their physical and chemical properties. Key parameters include surface area, pore volume, and thermal stability. While specific porosity data for this compound is not extensively reported in the context of drug delivery, data for other representative cobalt-based MOFs highlight their potential.

| MOF Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Notes |

| Co-MOF-74 | 1406 | 0.84 | Synthesized with 2,5-dihydroxyterephthalic acid. |

| Co-BTC | 45.3 - 99.1 | - | Synthesized with trimesic acid (benzene-1,3,5-tricarboxylic acid). Surface area varies with synthesis method (hydrothermal vs. microwave).[6] |

| Co-MOF (from 2-nitroterephthalic acid and succinic acid) | 418.85 | 0.148 | A cobalt-based MOF with mixed linkers.[7] |

| Strip-like Co-MOF | 643.5 | - | Exhibits high specific capacity for supercapacitor applications, indicating good porosity.[8] |

This table summarizes quantitative data for various cobalt-based MOFs to provide a comparative overview. The properties of a specific this compound MOF may vary based on its synthesis and activation.

Synthesis and Characterization Protocols

The synthesis method significantly influences the physicochemical properties of MOFs. Solvothermal and hydrothermal methods are commonly employed for the synthesis of cobalt-based MOFs.

Experimental Protocol: Solvothermal Synthesis of a Cobalt-Terephthalic Acid (Co-TPA) MOF

This protocol details the synthesis of a cobalt-based MOF using terephthalic acid as the organic linker, which serves as a representative example of a carboxylate-based Co-MOF.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Terephthalic acid (H₂BDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a 100 mL beaker, dissolve 1.5 mmol of cobalt(II) nitrate hexahydrate in 20 mL of DMF.

-

In a separate 100 mL beaker, dissolve 1.0 mmol of terephthalic acid in 20 mL of DMF.

-

Pour the cobalt nitrate solution into the terephthalic acid solution while stirring.

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

-

After cooling to room temperature, collect the crystalline product by filtration.

-

Wash the product with DMF and then with ethanol to remove unreacted precursors.

-

Dry the final product in a vacuum oven at 80 °C for 12 hours.

Characterization Techniques

Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

Protocol:

-

Grind a small amount of the dried MOF powder into a fine consistency.

-

Mount the powder on a zero-background sample holder.

-

Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

-

Compare the resulting diffraction pattern with simulated patterns from single-crystal X-ray diffraction data or literature reports to confirm the structure.[9][10]

Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework decomposes.

Protocol:

-

Place 5-10 mg of the dried MOF sample in an alumina crucible.

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

The initial weight loss, typically below 150 °C, corresponds to the removal of guest solvent molecules. Significant weight loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework.[11]

Purpose: To determine the specific surface area and pore volume of the MOF.

Protocol:

-

Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature and time should be optimized based on the thermal stability of the MOF as determined by TGA.

-

Perform nitrogen adsorption-desorption measurements at 77 K.

-

Calculate the BET surface area from the linear part of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3).

-

Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.

Drug Loading and Release in Cobalt-Based MOFs

The porous nature of cobalt-based MOFs allows for the encapsulation of drug molecules. The loading and release kinetics are influenced by the pore size of the MOF, the size of the drug molecule, and the interactions between the drug and the framework.

Experimental Protocol: Loading of Doxorubicin into a Co-MOF

Materials:

-

Activated Co-MOF

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Deionized water

Procedure:

-

Prepare a stock solution of DOX in deionized water (e.g., 1 mg/mL).

-

Disperse a known amount of activated Co-MOF (e.g., 10 mg) in a specific volume of the DOX solution (e.g., 5 mL).

-

Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading.

-

Centrifuge the suspension to separate the DOX-loaded MOF.

-

Wash the product with deionized water to remove any surface-adsorbed drug.

-

Dry the DOX-loaded MOF under vacuum.

-

Determine the amount of loaded DOX by measuring the concentration of the supernatant using UV-Vis spectroscopy at the characteristic absorbance wavelength of DOX (around 480 nm) and comparing it to a standard calibration curve.

The drug loading capacity and encapsulation efficiency can be calculated using the following formulas:

-

Drug Loading (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

-

Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Experimental Protocol: In Vitro Drug Release Study

Procedure:

-

Disperse a known amount of the DOX-loaded MOF in a specific volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

-

Incubate the suspension at 37 °C with constant shaking.

-

At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

-

Centrifuge the aliquot to remove any MOF particles.

-

Measure the concentration of released DOX in the supernatant using UV-Vis spectroscopy.

-

Plot the cumulative percentage of drug released as a function of time.

Biocompatibility and Cellular Uptake

For any material to be considered for drug delivery, its biocompatibility is of paramount importance. The cytotoxicity of cobalt-based materials can be a concern, and it is essential to evaluate the toxicity of any new cobalt MOF.

Cytotoxicity Evaluation

The cytotoxicity of cobalt-based MOFs can be assessed using various cell lines, such as human cancer cell lines (e.g., HeLa, MCF-7) and normal cell lines (e.g., fibroblasts). The MTT assay is a common method to evaluate cell viability.

Cellular Uptake Mechanisms

The cellular uptake of MOF nanoparticles is a critical step for intracellular drug delivery. Endocytosis is a major pathway for the internalization of nanoparticles.[12] The specific endocytic route can depend on the size, shape, and surface chemistry of the MOF particles.

Logical Workflow for Evaluating a Novel Cobalt-Based MOF for Drug Delivery

The development of a new MOF for drug delivery follows a logical progression of experiments to ascertain its suitability and efficacy.

Future Perspectives

This compound represents a structurally simple yet foundational metal-organic framework. While its direct application in drug delivery is yet to be extensively explored, it serves as an excellent model system for fundamental studies. Future research could focus on:

-

Nanocrystal Engineering: Synthesizing this compound MOFs in the nanoscale to enhance cellular uptake.

-

Surface Functionalization: Modifying the surface of this compound MOFs with targeting ligands to improve specificity for cancer cells.

-

Composite Materials: Integrating this compound with other materials to create multifunctional drug delivery systems.

-

In-depth Biocompatibility Studies: Thoroughly evaluating the in vitro and in vivo toxicity of this compound MOFs to establish safe dosage ranges.

By building upon the principles outlined in this guide and leveraging the broader knowledge of cobalt-based MOFs, researchers can unlock the potential of this compound and other novel MOFs in the development of next-generation drug delivery platforms.

References

- 1. Metal-Organic Framework (MOF)-Based Drug/Cargo Delivery and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cobalt(II) formate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary Investigation of Cobalt Formate's Magnetic Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cobalt formate, particularly in its dihydrate form (Co(HCOO)₂·2H₂O), presents a fascinating case study in the realm of magnetic materials. As a metal-organic framework (MOF), its structure gives rise to interesting magnetic behaviors at low temperatures. This technical guide provides a preliminary overview of the magnetic properties of this compound dihydrate, focusing on its antiferromagnetic characteristics. The information compiled herein is based on foundational studies that have elucidated its magnetic structure and behavior through various experimental techniques. This document is intended to serve as a comprehensive resource for researchers interested in the magnetic properties of cobalt-containing compounds.

Crystal and Magnetic Structure

This compound dihydrate crystallizes in a monoclinic system. The structure consists of two distinct cobalt ion sites, conventionally labeled as A and B. These cobalt ions are linked by formate groups, forming a layered structure.

A pivotal study by Burlet et al. determined the magnetic structure of a single crystal of this compound dihydrate using unpolarized neutron diffraction. Their findings revealed that below a critical temperature, the material enters an antiferromagnetic state. The magnetic structure is characterized by an antiferromagnetic mode, specifically an Axz mode, for both the A and B cobalt ions. A noteworthy feature of this arrangement is the ferromagnetic coupling observed between these two distinct types of cobalt ions.

dot